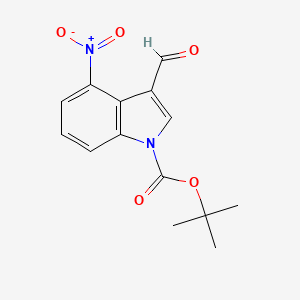

tert-Butyl 3-formyl-4-nitro-1H-indole-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-formyl-4-nitroindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O5/c1-14(2,3)21-13(18)15-7-9(8-17)12-10(15)5-4-6-11(12)16(19)20/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXQLLEWIPLWWHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC=C2[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70856490 | |

| Record name | tert-Butyl 3-formyl-4-nitro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70856490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1195785-11-5 | |

| Record name | tert-Butyl 3-formyl-4-nitro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70856490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Material and General Strategy

The synthesis generally begins with 4-nitroindole or its derivatives, which undergo formylation at the 3-position followed by protection of the indole nitrogen with a tert-butyl carboxylate group. The key transformations include:

- Formylation of 4-nitroindole to introduce the aldehyde group at position 3.

- Protection of the indole nitrogen via tert-butyl carbamate formation.

- Purification through chromatographic methods.

Detailed Synthetic Procedure

Formylation of 4-nitroindole

-

- 4-Nitroindole (30.0 mmol)

- Dimethylformamide (DMF) as solvent

- Phosphorus oxychloride (POCl3), 2.34 equivalents (70.2 mmol)

- Reaction temperature: Initially 0 °C (ice bath), then warmed to room temperature

- Atmosphere: Nitrogen (N2)

- Reaction time: Overnight stirring

Procedure:

Under nitrogen atmosphere, POCl3 is added dropwise to DMF at 0 °C. After 5 minutes, a solution of 4-nitroindole in DMF is added. The mixture is then stirred overnight at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC).Work-up:

The reaction is quenched with sodium hydroxide (NaOH) solution, neutralized with saturated sodium bicarbonate (NaHCO3), and extracted with ethyl acetate (EtOAc). The organic layers are washed successively and concentrated.Outcome:

This step yields 4-nitro-1H-indole-3-carbaldehyde as an intermediate.

Protection of Indole Nitrogen with tert-Butyl Carboxylate

-

- 4-Nitro-1H-indole-3-carbaldehyde (S2) (20.0 mmol)

- Di-tert-butyl dicarbonate (Boc2O), 1.5 equivalents

- 4-Dimethylaminopyridine (DMAP), catalytic amount (0.2 equivalents)

- Acetonitrile (MeCN) as solvent

- Room temperature

- Reaction time: Monitored by TLC until completion

Procedure:

The aldehyde intermediate is dissolved in MeCN, followed by the addition of DMAP and Boc2O. The mixture is stirred at room temperature until the starting material is consumed.Work-up:

The reaction mixture is concentrated under reduced pressure, and the residue is purified by flash column chromatography using petroleum ether/ethyl acetate as eluent.Outcome:

tert-Butyl 3-formyl-4-nitro-1H-indole-1-carboxylate is obtained as a yellow solid with a yield of approximately 74%.

Purification and Characterization

Purification:

Flash column chromatography is the preferred method, typically using petroleum ether and ethyl acetate mixtures (ratios such as 3:1 or 5:1) as eluents. The product shows an Rf value around 0.33 in petroleum ether/EtOAc (3:1).Characterization:

The compound is characterized by standard spectroscopic methods including ^1H NMR, which confirms the presence of the formyl proton and the tert-butyl group, and mass spectrometry (MS) confirming molecular formula C14H14N2O5 with molecular weight ~290.27 g/mol.

Reaction Data Summary Table

| Step | Reagents/Conditions | Yield (%) | Product Description |

|---|---|---|---|

| Formylation of 4-nitroindole | 4-Nitroindole, POCl3 (2.34 eq), DMF, 0 °C to RT, N2, overnight | Intermediate | 4-Nitro-1H-indole-3-carbaldehyde (S2) |

| Boc Protection | S2, Boc2O (1.5 eq), DMAP (0.2 eq), MeCN, RT, TLC monitored | 74 | This compound |

Additional Notes and Variations

- The reaction is sensitive to moisture and oxygen; hence, an inert atmosphere (N2) and dry solvents are essential.

- The formylation step uses Vilsmeier-Haack conditions (POCl3/DMF), a classical method for formylation of activated aromatic rings.

- The Boc protection step is mild and efficient, avoiding harsh conditions that could reduce or modify the nitro group.

- Alternative solvents such as tetrahydrofuran (THF) or dichloromethane (CH2Cl2) may be used in similar carbamate protection reactions, but MeCN is preferred for this substrate.

- The product is stable when stored sealed at 2-8 °C.

Research Findings and Literature Support

- The described procedures are based on peer-reviewed synthetic protocols reported in the Royal Society of Chemistry supplementary materials, which provide detailed experimental conditions and yields.

- The method is reproducible and scalable, with reports of trial manufacturing from 1 kg to 10 kg scale in commercial synthesis, indicating industrial relevance.

- The synthetic route avoids the use of heavy metals or harsh reducing agents, aligning with green chemistry principles.

- Purity of the final product typically exceeds 95%, suitable for pharmaceutical intermediate applications.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-formyl-4-nitro-1H-indole-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The tert-butyl ester can be hydrolyzed to the corresponding carboxylic acid.

Common Reagents and Conditions

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions are commonly used.

Substitution: Hydrolysis can be carried out using aqueous acid or base.

Major Products

Oxidation: 3-carboxy-4-nitro-1H-indole-1-carboxylate.

Reduction: tert-Butyl 3-formyl-4-amino-1H-indole-1-carboxylate.

Substitution: 3-formyl-4-nitro-1H-indole-1-carboxylic acid.

Scientific Research Applications

tert-Butyl 3-formyl-4-nitro-1H-indole-1-carboxylate has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.

Biology: Indole derivatives are known for their biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 3-formyl-4-nitro-1H-indole-1-carboxylate is not well-documented. indole derivatives generally exert their effects by interacting with various molecular targets and pathways, including:

Enzyme Inhibition: Inhibiting enzymes involved in cell signaling and metabolism.

Receptor Binding: Binding to receptors on cell surfaces to modulate cellular responses.

DNA Intercalation: Intercalating into DNA to disrupt replication and transcription processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of tert-butyl 3-formyl-4-nitro-1H-indole-1-carboxylate, we compare it with structurally analogous indole derivatives (Table 1).

Table 1: Structural and Functional Comparison of tert-Butyl-Substituted Indole Derivatives

*Note: CAS 914349-06-7 is ambiguously assigned to both 4-nitro and 5-nitro isomers in different sources, necessitating careful verification .

Key Insights from Comparison

Substituent Position and Reactivity :

- The 4-nitro isomer exhibits distinct reactivity compared to the 5-nitro analog due to differences in resonance and inductive effects. For example, the 4-nitro group may stabilize negative charge during nucleophilic substitution more effectively than the 5-nitro group .

- Methoxy vs. Nitro : The 4-methoxy derivative (electron-donating) contrasts sharply with the nitro-substituted compound (electron-withdrawing), affecting the indole core’s aromatic electrophilic substitution preferences .

Functional Group Versatility :

- The formyl group in this compound allows for condensation reactions (e.g., forming hydrazones or Schiff bases), whereas the hydroxymethyl group in the 4-chloro analog supports esterification or oxidation pathways .

Applications in Synthesis :

- The nitro group in this compound is often reduced to an amine for subsequent cross-coupling or cyclization reactions, a pathway less feasible in methoxy- or acetyl-substituted analogs .

- Boc-protected indoles with acetyl or alkenyl groups (e.g., tert-butyl 3-(prop-1-en-2-yl)-1H-indole-1-carboxylate) are utilized in transition-metal-catalyzed reactions, highlighting the role of substituents in directing synthetic strategies .

Biological Activity

tert-Butyl 3-formyl-4-nitro-1H-indole-1-carboxylate (TBNF) is a synthetic organic compound belonging to the indole family, characterized by a formyl group at the 3-position, a nitro group at the 4-position, and a tert-butyl ester at the 1-position of the indole ring. This compound has garnered attention due to its potential biological activities, particularly in cancer research.

- Molecular Formula : C14H14N2O5

- Molecular Weight : Approximately 290.27 g/mol

- Structural Features : The presence of both formyl and nitro groups contributes to its reactivity and potential bioactivity, influencing interactions with biological macromolecules.

The biological activity of TBNF is primarily attributed to its ability to interact with various enzymes and proteins involved in cellular processes. The compound's reactive functional groups allow it to participate in nucleophilic and electrophilic reactions, which can modulate enzyme activities and affect cellular redox states.

Biochemical Pathways

TBNF has been shown to influence several biochemical pathways:

- Oxidative Stress Response : Interactions with enzymes such as superoxide dismutase and catalase suggest a role in modulating oxidative stress responses.

- Apoptosis Induction : In cancer cells, TBNF has been reported to induce apoptosis through the activation of caspases via the mitochondrial pathway.

Biological Activities

Several studies have explored the biological activities associated with TBNF:

Anticancer Activity

TBNF is considered an intermediate in the synthesis of small molecule anticancer drugs. Preliminary studies indicate that it may possess cytotoxic properties against cancer cells. The presence of both the formyl and nitro groups likely enhances its activity by facilitating interactions with specific proteins involved in cancer cell proliferation.

Table 1: Summary of Biological Activities of TBNF

| Activity Type | Description | References |

|---|---|---|

| Cytotoxicity | Induces apoptosis in cancer cells | |

| Enzyme Interaction | Modulates activity of oxidative stress enzymes | |

| Potential Antitumor | Serves as an intermediate for anticancer drugs |

Case Studies

- Cytotoxicity Assay :

- A study evaluated the cytotoxic effects of TBNF on various cancer cell lines. Results indicated significant apoptosis induction, correlating with increased levels of activated caspases.

- Enzyme Interaction Studies :

- Research demonstrated that TBNF interacts with superoxide dismutase, leading to altered enzyme activity and suggesting a mechanism for its antioxidant effects.

Synthesis Routes

The synthesis of TBNF involves several steps:

- Starting Material : Begins with commercially available 4-bromo-1H-indole.

- Formylation : Vilsmeier formylation introduces the formyl group at the 3-position.

- Protection and Reduction : The aldehyde is reduced to an alcohol, followed by protection of the hydroxy group.

- Nitration : The nitro group is introduced at the 4-position using nitration conditions.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for tert-butyl 3-formyl-4-nitro-1H-indole-1-carboxylate, and how can side products be minimized?

- Methodological Answer : The synthesis typically involves introducing the nitro and formyl groups onto the indole scaffold. A reflux reaction in acetic acid with sodium acetate (2.5–3 hours) is effective for formyl group incorporation, as seen in analogous indole derivatives . To minimize side products (e.g., over-nitration or oxidation), controlled nitration conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) and sequential protection/deprotection of reactive sites are recommended. Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures purity, as demonstrated in tert-butyl indole-carboxylate syntheses .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm the tert-butyl group (δ ~1.3 ppm for C(CH₃)₃), formyl proton (δ ~10 ppm), and nitro-group electronic effects on aromatic protons .

- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹ for the carboxylate and formyl groups) and nitro symmetric/asymmetric vibrations (~1520/1350 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns to distinguish regioisomers .

Q. How can purification challenges arising from polar nitro and formyl groups be addressed?

- Methodological Answer : The compound’s polarity necessitates silica gel chromatography with polar solvent gradients (e.g., 20–50% ethyl acetate in hexane). For persistent impurities, recrystallization from ethanol/water mixtures (4:1 v/v) improves purity, as shown in tert-butyl indole-carboxylate analogs .

Advanced Research Questions

Q. What role does this compound play in multicomponent reactions (MCRs), and how do substituents influence reactivity?

- Methodological Answer : The formyl group enables participation in MCRs (e.g., Ugi, Biginelli) as an aldehyde component. The nitro group’s electron-withdrawing effect stabilizes intermediates but may require activation via Lewis acids (e.g., ZnCl₂) to enhance electrophilicity . Computational modeling (DFT) predicts regioselectivity in imine formation, with the nitro group directing nucleophilic attack to the C3 position .

Q. How can crystallographic data resolve contradictions in hydrogen-bonding patterns and molecular packing?

- Methodological Answer : Single-crystal X-ray diffraction (SHELX refinement) reveals hydrogen bonds between the nitro group (O acceptors) and adjacent C–H donors, forming R₂²(8) motifs . Graph set analysis (Etter’s rules) classifies interactions as intra-/intermolecular, explaining discrepancies in solubility and melting points across analogs .

Q. What computational approaches predict the compound’s reactivity in nucleophilic additions or cyclization reactions?

- Methodological Answer : Density Functional Theory (DFT) with explicit solvent models (e.g., PCM for DMSO) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. The nitro group lowers LUMO energy, favoring nucleophilic attack at the formyl carbon. MD simulations assess steric effects from the tert-butyl group, which may hinder bulky nucleophiles .

Q. How can conflicting reports on nitro-group reactivity (e.g., reduction vs. displacement) be systematically analyzed?

- Methodological Answer : Controlled experiments under varying conditions (e.g., catalytic hydrogenation vs. SnCl₂/HCl) identify dominant pathways. Kinetic studies (UV-Vis monitoring) reveal pH-dependent nitro reduction rates, while XPS confirms intermediate nitroso or amine formation . Contrasting results may arise from solvent polarity or tert-butyl group steric shielding .

Q. What strategies enable the use of this compound as a precursor in natural product synthesis?

- Methodological Answer : The indole core serves as a scaffold for alkaloid analogs. For example, Pd-catalyzed cross-coupling (Suzuki-Miyaura) at the C4 nitro position (after reduction to NH₂) introduces aryl groups, while the formyl group undergoes Wittig olefination to extend conjugation . Stereoselective functionalization (e.g., asymmetric hydrogenation) requires chiral auxiliaries or catalysts, as demonstrated in terpenoid-indole hybrid syntheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.